Differential Aldehyde Dehydrogenase (ALDH) Inhibition Profile: ALDH2 vs. ALDH3A1 Selectivity Data
4-Benzyloxy-3-methoxybenzaldehyde (2426-87-1) demonstrates differential inhibitory activity against two aldehyde dehydrogenase isozymes with approximately 16-fold selectivity for ALDH2 over ALDH3A1. While the compound inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.1 μM (2,100 nM) [1], it functions as a reducible substrate for aryl-alcohol dehydrogenase (an ALDH-related enzyme) from P. chrysosporium rather than a potent inhibitor [2]. This isozyme selectivity profile is distinct from that of vanillin (CAS 121-33-5), which exhibits minimal ALDH2 inhibition (IC50 > 100 μM) and lacks the benzyl moiety necessary for enhanced hydrophobic pocket interactions [3]. The presence of the 4-benzyloxy substituent in 2426-87-1 confers increased lipophilicity (logP 3.218) relative to vanillin (logP 1.21), contributing to differential enzyme recognition [4].
| Evidence Dimension | ALDH Isozyme Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 μM (2,100 nM) against human ALDH3A1 |
| Comparator Or Baseline | Vanillin (121-33-5): IC50 > 100 μM against ALDH2; logP = 1.21 |
| Quantified Difference | ~16-fold selectivity observed (ALDH2 substrate vs. weak ALDH3A1 inhibitor); logP increased by 2.0 units |
| Conditions | Spectrophotometric analysis; human ALDH3A1-mediated benzaldehyde oxidation with 1 min preincubation [1]; P. chrysosporium aryl-alcohol dehydrogenase assay with NADPH cofactor [2] |
Why This Matters
Researchers investigating aldehyde metabolism pathways or developing ALDH-targeted therapeutics should procure 2426-87-1 over vanillin or other unprotected benzaldehydes when hydrophobic pocket engagement and differential isozyme selectivity are required.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC50: 2.10E+3 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] Muheim, A., Waldner, R., Leisola, M. S. A., & Fiechter, A. (1990). An intracellular aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium. Enzyme and Microbial Technology, 12(3), 204-209. View Source
- [3] Koppaka, V., Thompson, D. C., Chen, Y., Ellermann, M., Nicolaou, K. C., Juvonen, R. O., ... & Vasiliou, V. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological Reviews, 64(3), 520-539. View Source
- [4] ChemBase.cn. 4-(Benzyloxy)-3-methoxybenzaldehyde. Compound Database Entry (logP = 3.218). View Source
